AMG-397
Description
Role of MCL-1 in Apoptosis Regulation and Cellular Homeostasis
MCL-1 is an anti-apoptotic member of the BCL-2 protein family, which critically regulates the intrinsic (mitochondrial) apoptotic pathway nih.govamgenoncology.comiiarjournals.orgnih.gov. Apoptosis is a tightly controlled process essential for maintaining cellular homeostasis, eliminating damaged or excess cells, and orchestrating development nih.gov. MCL-1 primarily functions by inhibiting mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome C from mitochondria nih.govnih.gov. It achieves this by directly binding to and neutralizing pro-apoptotic BCL-2 family members, including the effector proteins BAX and BAK, and BH3-only "sensor" proteins like BIM, BID, and PUMA nih.govamgenoncology.comnih.govdovepress.commedkoo.comscitechnol.comprobiologists.comfrontiersin.org. This binding prevents the oligomerization of BAX and BAK, which is necessary for pore formation in the mitochondrial membrane and the initiation of the apoptotic cascade nih.govprobiologists.com.
MCL-1 is widely expressed across human tissues and is primarily located in the mitochondria dovepress.comtandfonline.com. It is characterized by a short half-life due to the presence of PEST sequences (rich in proline, glutamic acid, serine, and threonine residues) in its N-terminal region, allowing for rapid modulation of apoptosis in response to changing cellular conditions nih.govtandfonline.com. This dynamic regulation underscores its role as a rapid sensor in cell death pathways and other processes like cell cycle progression and mitochondrial homeostasis nih.govtandfonline.comnih.gov.
Pathological Significance of MCL-1 Overexpression in Malignancies
Dysregulation of MCL-1, particularly its overexpression, is a common aberration in numerous human cancers, including both hematological malignancies and solid tumors nih.govamgenoncology.comiiarjournals.orgdovepress.comnih.govcaptortherapeutics.complos.org. This overexpression often correlates with tumorigenesis, poor patient prognosis, and resistance to various anti-cancer drugs, including chemotherapy, radiotherapy, and other BCL-2 family inhibitors like venetoclax (B612062) nih.goviiarjournals.orgdovepress.comnih.govcaptortherapeutics.complos.orgfrontiersin.org.
In hematological cancers, MCL-1 plays a significant role in promoting cell survival in diseases such as multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL) nih.govnih.govnih.gov. For instance, most MM cell lines depend on MCL-1 for survival, and its targeting induces apoptosis in approximately 70% of myeloma cell lines nih.gov. Increased MCL-1 expression is also observed in chemotherapy-relapsed AML and contributes to resistance against BCL-2/BCL-XL inhibitors nih.gov. In solid tumors, MCL-1 overexpression has been reported in breast cancer, lung cancer, ovarian cancer, prostate cancer, and pancreatic cancer iiarjournals.orgdovepress.comcaptortherapeutics.com. For example, elevated MCL-1 levels are found in 36% of breast cancer cases and 54% of lung cancer cases, and high MCL-1 expression is associated with poor prognosis in specific breast cancer subtypes dovepress.comcaptortherapeutics.com. The amplification of the MCL-1 gene loci is seen in approximately 20% of triple-negative breast cancers dovepress.com.
Overview of MCL-1 Inhibitors as a Therapeutic Class
Given MCL-1's critical role in cancer cell survival and drug resistance, it has become an attractive target for therapeutic intervention amgenoncology.comdovepress.comprobiologists.comnih.govresearchgate.net. MCL-1 inhibitors belong to a class of therapeutics known as BH3 mimetics, designed to mimic the BH3 domains of pro-apoptotic proteins dovepress.comprobiologists.com. These inhibitors bind to the BH3-binding groove of MCL-1, thereby disrupting its interaction with pro-apoptotic BCL-2 family members (e.g., BIM, BAK) and promoting apoptosis in cancer cells medkoo.comprobiologists.comresearchgate.netmedchemexpress.com.
Several MCL-1 inhibitors have entered preclinical and clinical development, demonstrating promising activity, particularly in cancers that are dependent on MCL-1 for survival or are resistant to other treatments nih.govprobiologists.comnih.govnih.gov. Early clinical-stage MCL-1 inhibitors include AMG-176, AZD5991, S63845, S64315, ABBV-467, and PRT1419 nih.govprobiologists.comfrontiersin.orgnih.gov. While these inhibitors show potential, a key area of investigation has been to establish a safe therapeutic window, as early reports indicated cardiac adverse events with some compounds captortherapeutics.comaacrjournals.orglarvol.com. Many of the initial clinical-stage MCL-1 inhibitors were administered intravenously researchgate.netaacrjournals.orgpatsnap.com.
Contextualization of AMG-397 within MCL-1 Inhibitor Research
This compound, also known as Murizatoclax, represents a significant advancement in MCL-1 inhibitor research as it was developed as the first orally administered MCL-1 inhibitor to reach clinical trial stages nih.govresearchgate.netmedchemexpress.comaacrjournals.orgpatsnap.com. Its discovery was driven by the need for an orally bioavailable compound with improved potency and pharmacokinetic properties compared to its predecessor, AMG-176 researchgate.netaacrjournals.orgpatsnap.com. The development process involved a structure-guided approach combined with ligand-based design, starting from the observation of two conformations of AMG-176 bound to MCL-1 researchgate.netaacrjournals.orgpatsnap.com. This led to the advanced lead compound AM-3106, which showed significantly improved cell-based potency compared to AMG-176, and further refinements culminated in the discovery of this compound researchgate.netaacrjournals.orgpatsnap.com.
This compound exhibits picomolar affinities for MCL-1, specifically a Kᵢ of 15 pM, and selectively competes for binding to the BH3-binding groove of MCL-1 with pro-apoptotic BCL-2 family members like BIM nih.govmedkoo.comresearchgate.netmedchemexpress.comaacrjournals.orgresearchgate.net. In cellular studies, this compound potently disrupted the interaction between MCL-1 and BIM, leading to rapid increases in Caspase-3/7 activity within one hour in MCL-1-dependent multiple myeloma cell lines (e.g., OPM2 cells) researchgate.netmedchemexpress.comaacrjournals.orgpatsnap.comresearchgate.net. Maximal effects on viability were observed after 24 hours of continuous exposure, with an IC₅₀ of 50 nM in OPM2 cells researchgate.netaacrjournals.orgresearchgate.net. Washout studies indicated that this compound induced a committed step towards apoptosis, suggesting that discontinuous dosing schedules could be effective in vivo researchgate.netaacrjournals.orgpatsnap.com.
Preclinical research findings for this compound highlight its potent activity in various hematologic malignancies. In OPM2 xenografts, oral administration of this compound resulted in rapid and sustained dose-dependent increases in activated BAK, cleaved Caspase-3, and cleaved PARP researchgate.netaacrjournals.orgpatsnap.com. Discontinuous dosing schedules (once or twice weekly at 25 or 50 mg/kg) demonstrated significant tumor regressions in mice bearing OPM2 xenografts, with a high rate of tumor-free mice (9 out of 10) at the end of the study in the 50 mg/kg groups nih.govresearchgate.netaacrjournals.orgpatsnap.com. In the MOLM-13 orthotopic model of AML, twice-weekly administration at 10, 30, and 60 mg/kg achieved 47% tumor growth inhibition (TGI), 99% TGI, and 75% regression, respectively researchgate.netlarvol.comaacrjournals.orgpatsnap.com. This compound also showed synergistic effects when combined with venetoclax, achieving 45% regression in the MOLM-13 model at 10 mg/kg twice weekly with 50 mg/kg venetoclax daily researchgate.netlarvol.comaacrjournals.orgpatsnap.com.
Despite its promising preclinical profile, the clinical trial for this compound (NCT03465540), evaluating its safety, tolerability, pharmacokinetics, and efficacy in patients with multiple myeloma, non-Hodgkin's lymphoma, and acute myeloid leukemia, was put on hold and subsequently terminated due to safety signals of cardiotoxicity, specifically elevated troponin-I nih.govfrontiersin.orgcaptortherapeutics.comaacrjournals.orgpatsnap.combiospace.com. This issue of cardiotoxicity has been a common challenge for several MCL-1 inhibitors in clinical development, believed to arise from the accumulation of MCL-1 protein within cardiac cells as inhibitors increase MCL-1 stability captortherapeutics.com.
Table 1: Preclinical Efficacy of this compound
| Cell Line/Model | Effect | Key Findings | Reference |
| OPM2 cells (Multiple Myeloma) | Viability reduction, Apoptosis induction | IC₅₀ = 50 nM (24h continuous exposure); Increased Caspase-3/7 activity within 1 hour. | researchgate.netaacrjournals.orgresearchgate.net |
| OPM2 xenografts (Multiple Myeloma) | Tumor regression | Significant tumor regressions with discontinuous dosing (25 or 50 mg/kg once/twice weekly); 9/10 mice tumor-free at 50 mg/kg. | nih.govresearchgate.netaacrjournals.orgpatsnap.com |
| MOLM-13 orthotopic model (AML) | Tumor growth inhibition (TGI), Regression | 10 mg/kg: 47% TGI; 30 mg/kg: 99% TGI; 60 mg/kg: 75% regression (twice weekly). | researchgate.netlarvol.comaacrjournals.orgpatsnap.com |
| MOLM-13 orthotopic model (AML) + Venetoclax | Enhanced regression | 45% regression with 10 mg/kg this compound (twice weekly) + 50 mg/kg Venetoclax (daily). | researchgate.netlarvol.comaacrjournals.orgpatsnap.com |
Table 2: Key Binding and Cellular Potency of this compound
| Parameter | Value | Description | Reference |
| MCL-1 Kᵢ | 15 pM | Binding affinity for MCL-1. | nih.govmedkoo.comresearchgate.netmedchemexpress.comaacrjournals.orgresearchgate.net |
| OPM2 viability IC₅₀ | 50 nM | Concentration inhibiting 50% cell viability in OPM2 multiple myeloma cells after 24 hours. | researchgate.netaacrjournals.orgresearchgate.net |
| Disruption of MCL-1/BIM interaction | Potent | Selectively competes for binding to the BH3-binding groove of MCL-1. | researchgate.netmedchemexpress.comaacrjournals.orgpatsnap.comresearchgate.net |
Compound Names and PubChem CIDs
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG-397; AMG397; AMG397; |
Origin of Product |
United States |
Discovery and Rational Design of Amg 397
Historical Development from Precursor Compounds (e.g., AMG-176)
The journey to AMG-397 began with AMG-176 (tapotoclax), a first-generation, selective MCL-1 inhibitor that demonstrated potent activity by disrupting the interactions of the MCL-1-Bak complex nih.govmdpi.comnih.gov. AMG-176 was initially developed through a high-throughput screen combined with structure-based design and was administered intravenously in early clinical studies nih.govnih.gov. Despite its efficacy in preclinical models and its progression to Phase I clinical trials for hematologic malignancies, the need for an orally bioavailable agent with improved characteristics spurred further research researchgate.netpatsnap.comaacrjournals.orgmdpi.comportico.org.
Structure-Guided and Ligand-Based Design Principles
The rational design of this compound heavily relied on a combination of structure-guided and ligand-based design principles researchgate.netpatsnap.comnih.govaacrjournals.orgportico.org. This integrated approach was instrumental in refining the chemical scaffold of AMG-176 to achieve superior binding affinity, selectivity, and oral bioavailability researchgate.netpatsnap.comnih.gov.
A pivotal observation guiding the design of this compound was the conformational analysis of AMG-176 when bound to MCL-1 researchgate.netpatsnap.comaacrjournals.orgportico.org. Researchers identified two distinct conformations of AMG-176 within the MCL-1 binding pocket, exhibiting a significant energy difference of 2.8 kcal/mol researchgate.netaacrjournals.org. The design strategy focused on stabilizing the more active, higher-energy conformation of the ligand researchgate.netpatsnap.comportico.org. Nuclear Magnetic Resonance (NMR)-based free ligand conformer analysis further demonstrated that designing highly rigid inhibitors, preorganized in their bioactive conformation, could achieve an induced fit with MCL-1, leading to a remarkable pocket deepening nih.govnih.gov. This understanding of protein plasticity and ligand preorganization was crucial for optimizing binding interactions nih.govnih.gov.
The optimization efforts aimed at enhancing both the potency and pharmacokinetic properties of the compounds. This process led to the identification of an advanced lead compound, AM-3106, which exhibited significantly improved cell-based potency compared to AMG-176 researchgate.netpatsnap.comaacrjournals.org. AM-3106 demonstrated a MCL-1 binding affinity (Ki) of 100 pM and an OPM2 cell viability IC50 of 19 nM researchgate.netaacrjournals.org.
Further refinements to the chemical structure of AM-3106, focusing on potency and PK characteristics, culminated in the discovery of this compound researchgate.netpatsnap.comaacrjournals.org. This compound exhibited picomolar affinities for MCL-1, with a Ki of 15 pM, making it a highly potent inhibitor researchgate.netaacrjournals.orgmedchemexpress.com. It functions by selectively competing for binding to the BH3-binding groove of MCL-1 with pro-apoptotic BCL-2 family members, such as BIM (BCL-2-like protein 11) researchgate.netpatsnap.comaacrjournals.orgmedchemexpress.com.
Table 1: Comparative Potency Data of MCL-1 Inhibitors
| Compound | Target | Ki (pM) | OPM2 Viability IC50 (nM) |
| AMG-176 | MCL-1 | 60 chemicalprobes.org | Not specified (less potent than AM-3106) researchgate.netaacrjournals.org |
| AM-3106 | MCL-1 | 100 researchgate.netaacrjournals.org | 19 researchgate.netaacrjournals.org |
| This compound | MCL-1 | 15 researchgate.netaacrjournals.orgmedchemexpress.com | 50 researchgate.netaacrjournals.org |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model System | Dosing Schedule | Dose (mg/kg) | Outcome | Reference |
| OPM2 Xenografts (MM) | Once or twice weekly | 25 or 50 | Significant tumor regressions; 9/10 mice tumor-free at study end (50 mg/kg groups) | researchgate.netpatsnap.comaacrjournals.orgmdpi.com |
| MOLM-13 Orthotopic (AML) | Twice weekly | 10 | 47% Tumor Growth Inhibition | researchgate.netaacrjournals.orglarvol.com |
| MOLM-13 Orthotopic (AML) | Twice weekly | 30 | 99% Tumor Growth Inhibition | researchgate.netaacrjournals.orglarvol.comresearchgate.net |
| MOLM-13 Orthotopic (AML) | Twice weekly | 60 | 75% Regression | researchgate.netaacrjournals.orglarvol.com |
Identification of Advanced Lead Compounds Leading to this compound
The identification of this compound as a clinical candidate was a direct outcome of iterative design and optimization cycles. The process involved starting from AMG-176, then advancing to AM-3106 as a key intermediate lead compound, which demonstrated significantly improved properties researchgate.netpatsnap.comaacrjournals.org. Subsequent modifications and refinements of AM-3106 ultimately led to the discovery of this compound, characterized by its enhanced potency and favorable pharmacokinetic profile, making it suitable for oral administration researchgate.netpatsnap.comaacrjournals.orgnih.gov.
Molecular and Cellular Mechanisms of Action of Amg 397
High-Affinity Binding to MCL-1
AMG-397 demonstrates exceptionally high affinity for MCL-1. Preclinical studies have reported picomolar binding affinities, with a reported Ki value of 15 pM for MCL-1. nih.govgenecards.orgnovusbio.comthermofisher.combio-techne.com This high affinity is a key characteristic that distinguishes this compound as a potent MCL-1 inhibitor. nih.govnovusbio.comthermofisher.com
Specificity for the BH3-Binding Groove
This compound achieves its inhibitory effect by selectively competing for binding to the BH3-binding groove of MCL-1. nih.govnovusbio.comthermofisher.combio-techne.com The BH3-binding groove is a crucial hydrophobic cleft on anti-apoptotic BCL-2 family proteins, including MCL-1, where pro-apoptotic BCL-2 family members bind to exert their regulatory functions. genecards.orgorigene.combio-techne.com Unlike some other anti-apoptotic proteins, the BH3-binding groove of MCL-1 is characterized as shallow and relatively inflexible, which has historically posed challenges for the development of selective inhibitors. genecards.org this compound's ability to specifically occupy this site highlights its optimized structural design. nih.govnovusbio.comthermofisher.com
Competitive Inhibition with Pro-Apoptotic BCL-2 Family Members (e.g., BIM)
A core aspect of this compound's mechanism is its competitive inhibition with pro-apoptotic BCL-2 family members, such as BCL-2 Interacting Mediator (BIM). nih.govnovusbio.comthermofisher.combio-techne.com In healthy cells, MCL-1 sequesters pro-apoptotic proteins, preventing them from initiating apoptosis. nih.govgenecards.orgbio-techne.comgenecards.org By binding to the BH3-binding groove, this compound effectively displaces these endogenous pro-apoptotic proteins, thereby neutralizing MCL-1's survival-promoting function. nih.govnovusbio.comthermofisher.combio-techne.com
Disruption of MCL-1:BIM Interactions
The potent binding of this compound to MCL-1 directly leads to the disruption of the interaction between MCL-1 and BIM in cellular contexts. nih.govgenecards.orgnovusbio.comthermofisher.combio-techne.comgenecards.org This disruption is critical because BIM is a key pro-apoptotic BH3-only protein that, when free from MCL-1 sequestration, can activate the downstream apoptotic cascade. genecards.orgbio-techne.comfn-test.comuniprot.org
Downstream Signaling Pathways and Apoptotic Induction
The disruption of MCL-1's anti-apoptotic function by this compound culminates in the activation of downstream signaling pathways that lead to programmed cell death, or apoptosis. nih.govnovusbio.comthermofisher.com
Activation of Caspase-3/7 Activity
One of the immediate consequences of this compound treatment is a clear and rapid increase in Caspase-3/7 activity. nih.govnovusbio.comthermofisher.combio-techne.comgenecards.orgrcsb.org Caspase-3 and Caspase-7 are "executioner" caspases, central to the apoptotic process. Their activation signifies a committed step towards cellular demise, leading to the proteolytic cleavage of numerous intracellular substrates and ultimately cellular fragmentation. nih.govnovusbio.comthermofisher.comuniprot.org This activation has been observed within one hour of treatment in MCL-1 dependent multiple myeloma cell lines, such as OPM2 cells. nih.govnovusbio.comthermofisher.combio-techne.comgenecards.orgrcsb.org
Induction of Cleaved BAK and PARP
Further evidence of apoptotic induction by this compound includes the rapid and sustained increase in activated BCL-2 Antagonist/Killer (BAK) and cleaved Poly-ADP Ribose Polymerase (PARP). nih.govnovusbio.comthermofisher.comgenecards.orgrcsb.org BAK is a pro-apoptotic effector protein that, upon activation, undergoes conformational changes and oligomerizes at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). genecards.orguniprot.org MOMP is a critical event in the intrinsic apoptotic pathway, resulting in the release of pro-apoptotic factors like cytochrome c into the cytosol. genecards.orguniprot.org PARP cleavage, mediated by activated caspases, is a well-established biochemical hallmark of apoptosis. nih.govnovusbio.comthermofisher.comgenecards.orgrcsb.orguniprot.org These findings, observed in established OPM2 xenografts following oral administration of this compound, underscore the compound's ability to effectively trigger the mitochondrial apoptotic pathway in vivo. nih.govnovusbio.comthermofisher.comgenecards.orgrcsb.org
Preclinical Pharmacological Investigations of Amg 397
In Vitro Efficacy in Cancer Cell Lines
The in vitro activity of AMG-397 has been assessed across a range of cancer cell lines, with a particular focus on hematologic malignancies known to be dependent on MCL-1 for survival.
A broad screening of approximately 300 tumor cell lines revealed that cell lines derived from hematologic malignancies exhibit the greatest sensitivity to this compound. researchgate.netaacrjournals.org Specifically, acute myeloid leukemia (AML), multiple myeloma, and diffuse large B-cell lymphoma (DLBCL) were identified as being particularly susceptible to the cytotoxic effects of this MCL-1 inhibitor. researchgate.netnih.gov This heightened sensitivity in hematological cancer cell lines underscores the critical role of MCL-1 in the survival of these tumors. nih.govcaptortherapeutics.com
Cell viability studies are crucial for quantifying the potency of a compound. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. wikipedia.org For this compound, the MCL-1 dependent multiple myeloma cell line, OPM2, was utilized to determine its cell-based potency. The IC50 value for this compound in OPM2 cells was determined to be 50 nM following 24 hours of continuous exposure. aacrjournals.org This demonstrates the potent cytotoxic activity of this compound in a relevant cancer cell line model.
Interactive Data Table: IC50 Value of this compound in OPM2 Cell Line
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| OPM2 | Multiple Myeloma | 50 | 24 |
The mechanism of action of this compound involves the induction of apoptosis. Time-course analyses in the OPM2 multiple myeloma cell line demonstrated a rapid induction of apoptotic markers following treatment. A clear increase in Caspase-3/7 activity was observed within just one hour of exposure to this compound. researchgate.netaacrjournals.org Furthermore, time course washout viability studies indicated that this compound induces a committed step towards apoptosis. researchgate.netaacrjournals.org This suggests that even a discontinuous dosing schedule could be sufficient to achieve anti-tumor effects in a clinical setting. researchgate.net
In Vivo Efficacy in Animal Models of Malignancy
The promising in vitro results prompted the evaluation of this compound's efficacy in preclinical animal models of cancer.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.
In mice bearing established OPM2 multiple myeloma xenografts, oral administration of this compound led to rapid and sustained, dose-dependent increases in key apoptotic markers within the tumor tissue, including activated BAK, cleaved Caspase-3, and cleaved PARP. researchgate.netaacrjournals.org Discontinuous dosing schedules of this compound resulted in significant tumor regressions. researchgate.netaacrjournals.org Notably, in a study with mice bearing OPM2 xenografts, 9 out of 10 mice were tumor-free at the end of the study in groups receiving specific discontinuous dosing regimens. aacrjournals.org
The efficacy of this compound was also assessed in an orthotopic model of AML using MOLM-13 cells. The results demonstrated significant anti-tumor activity, with both tumor growth inhibition and regression observed at different dose levels. researchgate.netaacrjournals.org
Interactive Data Table: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Efficacy Endpoint |
| OPM2 Xenograft | Multiple Myeloma | Significant Tumor Regressions |
| MOLM-13 Orthotopic Model | Acute Myeloid Leukemia (AML) | Tumor Growth Inhibition & Regression |
Xenograft Models (e.g., OPM2 Xenografts)
Analysis of Pharmacodynamic Markers (Activated BAK, Cleaved Caspase-3, Cleaved PARP)
In preclinical investigations, oral administration of this compound in OPM2 xenograft models led to rapid, sustained, and dose-dependent increases in key pharmacodynamic markers indicative of apoptosis induction. researchgate.netaacrjournals.org Treatment with this compound effectively engaged the intrinsic apoptotic pathway, as evidenced by the elevation of activated BCL-2 antagonist/killer 1 (BAK). researchgate.netaacrjournals.org Downstream of this event, a clear increase in the executioner caspase, cleaved caspase-3, was observed. researchgate.netaacrjournals.org Subsequently, this led to a rise in cleaved poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 and a hallmark of apoptosis. researchgate.netaacrjournals.org These findings demonstrate that this compound potently induces the canonical apoptosis signaling cascade by inhibiting its target, MCL-1.
Orthotopic Models (e.g., MOLM-13 AML Orthotopic Model)
The anti-tumor activity of this compound was evaluated in the MOLM-13 orthotopic model of acute myeloid leukemia (AML), which more closely mimics human disease. researchgate.netaacrjournals.orgnih.gov The MOLM-13 cell line is derived from a patient with AML that evolved from a myelodysplastic syndrome and is characterized by an FLT3 internal tandem duplication (FLT3-ITD), a common mutation in AML. altogenlabs.comresearchgate.net This model allows for the assessment of therapeutic efficacy in a relevant biological context.
Evaluation of Tumor Growth Inhibition and Regression
In the MOLM-13 AML orthotopic model, this compound demonstrated significant, dose-dependent anti-leukemic activity. researchgate.netaacrjournals.org Twice-weekly administration of the compound resulted in substantial tumor growth inhibition (TGI) and, at higher doses, tumor regression. researchgate.netaacrjournals.org A dose of 30 mg/kg achieved nearly complete TGI, while a 60 mg/kg dose led to significant tumor regression, indicating a potent single-agent effect in this aggressive AML model. researchgate.netaacrjournals.org
| Dose (Twice Weekly) | Tumor Growth Inhibition (TGI) | Tumor Regression |
|---|---|---|
| 10 mg/kg | 47% | - |
| 30 mg/kg | 99% | - |
| 60 mg/kg | - | 75% |
Combination Strategies with Other Therapeutic Agents
Given the mechanisms of apoptosis regulation, combining MCL-1 inhibitors with agents that target other anti-apoptotic proteins, such as BCL-2, represents a rational therapeutic strategy. Preclinical studies have explored the potential for synergistic anti-tumor activity by co-administering this compound with other targeted agents.
Synergistic Effects with Venetoclax (B612062)
The combination of this compound with the BCL-2 inhibitor venetoclax has been investigated in preclinical AML models. researchgate.net This combination resulted in synergistic anti-tumor effects. researchgate.net In the MOLM-13 orthotopic model, the combination of this compound (at a 10 mg/kg twice-weekly dose) with venetoclax (50 mg/kg daily) achieved a 45% tumor regression. researchgate.netaacrjournals.org This was a significant improvement over the 47% TGI observed with the 10 mg/kg dose of this compound as a monotherapy, demonstrating the enhanced efficacy of the combination. researchgate.netaacrjournals.org
Mechanistic Basis for Combination Efficacy in Preclinical Models
The synergistic efficacy of combining this compound and venetoclax is rooted in the complementary roles of MCL-1 and BCL-2 in regulating apoptosis. Cancer cells often depend on multiple anti-apoptotic proteins for survival. haematologica.org MCL-1 is a primary resistance factor to venetoclax; its inhibition can reverse or overcome resistance to BCL-2 blockade in various hematologic cancers. nih.gov
By simultaneously inhibiting both MCL-1 (with this compound) and BCL-2 (with venetoclax), two critical survival pathways are blocked. This dual inhibition leads to a more profound activation of the apoptotic cascade than can be achieved with either agent alone. nih.govnih.gov Mechanistically, inhibiting both proteins releases a wider range of pro-apoptotic proteins (like BIM), leading to a stronger activation of BAK and BAX, increased caspase-3 cleavage, and ultimately, more effective induction of cancer cell death. haematologica.orgnih.gov This co-targeting strategy effectively neutralizes the ability of cancer cells to compensate for the loss of one anti-apoptotic protein by relying on another, providing a strong mechanistic rationale for the observed synergy in preclinical models. haematologica.orgnih.gov
Advanced Research on Synthetic Methodologies for Amg 397
Challenges in Synthesis of Complex Macrocyclic Structures
A particular issue encountered in early batch manufacturing campaigns for the final methylation step of AMG-397 was over-methylation, specifically at the piperazine (B1678402) moiety. This led to low isolated yields of the active pharmaceutical ingredient (API) and complicated purification processes. Furthermore, batch-to-batch variability in these traditional methods resulted in inconsistent substrate conversion and product selectivity, compromising the robustness essential for industrial-scale production. nih.govmdpi.comresearchgate.net
Flow Chemistry Approaches for Key Synthetic Steps
To address the limitations of batch processes, scientists at Amgen developed a continuous flow chemistry approach for the selective methylation of the tertiary alcohol precursor to this compound. Flow chemistry offers several advantages over traditional batch methods, including enhanced heat and mass transfer, superior process control, improved safety profiles, and a reduced equipment footprint. It also facilitates telescoped processes, where intermediates are directly transferred to subsequent reaction steps without isolation, thereby improving the "green" aspects of manufacturing by minimizing waste and handling. nih.govmdpi.comresearchgate.net
Continuous-Stirred Tank Reactor (CSTR) Applications
Continuous-Stirred Tank Reactors (CSTRs) played a pivotal role in the optimized flow chemistry procedure for the methylation step of this compound. This approach utilized CSTRs to achieve the rapid deprotonation of both the tertiary alcohol and an amide present in the precursor molecule (identified as 58) through the swift addition of potassium hexamethyldisilazide (KHDMS) as the base. The resulting double salt (59) was then methylated using methyl iodide (MeI). nih.govmdpi.comresearchgate.net
CSTRs are particularly well-suited for this application due to their ability to handle solids and slurries effectively, maintain uniform reaction conditions, and offer well-understood scale-up capabilities. For the this compound synthesis, CSTRs were connected in series, enabling the processing of up to 100 grams of substrate without encountering clogging issues. nih.govmdpi.comresearchgate.netkjhil.com
Strategies for Mitigating Precipitation Issues
A significant challenge in the methylation step of this compound synthesis was the involvement of salts, which posed a high risk of precipitation, particularly in standard plug flow reactors. Precipitation could lead to equipment clogging and loss of tubing integrity, hindering continuous operation. nih.govmdpi.comresearchgate.netacs.orgacs.org
To mitigate these precipitation issues, the continuous process employed CSTRs connected in series. This configuration allowed for the rapid addition of the base and a short deprotonation residence time, which were identified as critical factors for consistent reaction conversion and high product purity. This strategy effectively prevented the accumulation of byproducts, such as potassium iodide (KI), which was a major cause of clogging in earlier attempts to operate the process over extended periods. nih.govmdpi.comresearchgate.netacs.orgacs.orgcambrex.com
Development of Improved Processes for Synthesis and Intermediates
The development of improved synthetic processes for this compound and its intermediates has been a key focus. An improved process for this compound synthesis has been detailed in patent applications, highlighting ongoing advancements in manufacturing. informahealthcare.com
For the final methylation step, a continuous manufacturing process was developed to ensure high quality attributes of the drug substance. This development involved extensive batch kinetic studies and detailed Nuclear Magnetic Resonance (NMR) analysis, which revealed the critical importance of rapid base addition and the presence of stoichiometric water for consistent reaction conversion and high API purity. acs.orgacs.orgcambrex.com
The implementation of this continuous process facilitated rapid base addition and short deprotonation residence times, leading to reliable multi-kilogram scale performance. The Good Manufacturing Practice (GMP) compliant manufacturing of this compound, integrating a continuous reaction process with semi-batch isolation, successfully delivered the final API with over 99% purity and a 76% yield, surpassing the required specifications. acs.orgacs.orgcambrex.com
Lessons learned from the initial manufacturing campaign, including challenges like equipment clogging and tubing integrity loss, spurred the development of a second-generation continuous process. This enhanced process incorporates important equipment modifications and has been successfully demonstrated on a 100-gram scale without encountering the issues of the initial GMP campaign. acs.orgacs.orgcambrex.com
The shift to continuous manufacturing for this compound also yielded significant environmental benefits. Compared to the corresponding batch process, the continuous integrated manufacturing (ICM) process resulted in approximately 30% less waste generated, with the E-factor (environmental factor) decreasing substantially. researchgate.net
Table 1: Comparison of Batch vs. Continuous Manufacturing for this compound Methylation
| Metric | Batch Process (Initial) | Continuous Process (GMP) | Continuous Process (Second Generation) |
| API Purity | Inconsistent, separation challenges nih.govmdpi.com | >99% acs.orgacs.orgcambrex.com | Not explicitly stated, improved acs.orgcambrex.com |
| API Yield | Low isolated yields nih.govmdpi.com | 76% acs.orgacs.orgcambrex.com | Not explicitly stated, improved acs.orgcambrex.com |
| Robustness | Lack of robustness nih.govmdpi.comresearchgate.net | Reliable acs.orgacs.orgcambrex.com | Improved acs.orgcambrex.com |
| Batch-to-Batch Variability | Inconsistent nih.govmdpi.comresearchgate.net | Reduced acs.orgacs.orgcambrex.com | Reduced acs.orgcambrex.com |
| Waste Generated (E-factor) | 1.63 (pre-solvent recovery) researchgate.net | 0.29 (post-solvent recovery) researchgate.net | Not explicitly stated |
| Clogging Issues | Prone to clogging in PFR nih.govmdpi.com | Encountered in GMP campaign acs.orgacs.orgcambrex.com | Not encountered acs.orgcambrex.com |
| Scale | Batch scale nih.govmdpi.com | Multi-kilogram acs.orgacs.orgcambrex.com | 100g demonstrated acs.orgcambrex.com |
Structure-Activity Relationship (SAR) Studies Guiding Synthetic Optimization
The discovery and optimization of this compound were heavily guided by Structure-Activity Relationship (SAR) studies, building upon the chemical structure of AMG-176. A combination of structure-guided design and ligand-based design approaches was employed to achieve a compound with enhanced affinity for Mcl-1 and improved antitumor activity. nih.govresearchgate.net
Initial SAR efforts involved analyzing the binding of AMG-176 to Mcl-1, where two distinct conformations with an energy difference of 2.8 kcal/mol were observed. The design strategy for this compound aimed to favor the more active conformation. This led to the development of an advanced lead compound, AM-3106, which exhibited a significantly improved cell-based potency (OPM2 viability IC₅₀ = 19 nM) and a binding affinity (Kᵢ = 100 pM) compared to AMG-176. researchgate.net
Further iterative refinements of the potency and pharmacokinetic (PK) properties of AM-3106 ultimately culminated in the discovery of this compound. This compound demonstrated picomolar affinities for Mcl-1 (Kᵢ = 15 pM), effectively competing for binding to the BH3-binding groove of Mcl-1 with pro-apoptotic BCL-2 family members like BIM. These SAR-driven optimizations were crucial in developing this compound as a highly potent and selective Mcl-1 inhibitor. researchgate.net
Table 2: Comparative Binding Affinity and Cellular Activity of Mcl-1 Inhibitors
| Compound | Mcl-1 Binding Affinity (Kᵢ) | OPM2 Cellular Activity (IC₅₀) |
| AMG-176 | 80 pM informahealthcare.com | 240 nM informahealthcare.com |
| AM-3106 | 100 pM researchgate.net | 19 nM researchgate.net |
| This compound | 12 pM informahealthcare.com / 15 pM researchgate.net | 70 nM informahealthcare.com / 50 nM researchgate.net |
Challenges and Future Directions in Amg 397 Research
Mechanisms of Intrinsic and Acquired Resistance to MCL-1 Inhibition
A primary challenge in the clinical use of MCL-1 inhibitors is the emergence of both intrinsic and acquired resistance in cancer cells. This resistance can diminish the clinical efficacy of these targeted agents. Understanding the molecular pathways that drive this resistance is essential for developing strategies to overcome it.
The Extracellular signal-regulated kinase (ERK) signaling pathway is frequently dysregulated in cancer and has been identified as a key mediator of resistance to various targeted therapies, including MCL-1 inhibitors. nih.govmdpi.com Aberrant activation of ERK signaling can promote cell survival and proliferation, thereby counteracting the pro-apoptotic effects of AMG-397. nih.gov Research has shown that factors promoting resistance to MCL-1 inhibitors can do so, at least in part, by regulating the ERK signaling pathway. nih.gov This suggests that the reactivation or persistent activity of the ERK pathway can be a significant mechanism of resistance to MCL-1 inhibition. nih.gov
The B-cell lymphoma 2 (BCL-2) family of proteins, which includes both anti-apoptotic members like MCL-1 and BCL-2, and pro-apoptotic members like BCL-2 interacting mediator of cell death (BIM), are central regulators of apoptosis. nih.gov Resistance to MCL-1 inhibitors can arise from the modulation of the expression levels of these proteins. nih.gov For instance, an upregulation of the anti-apoptotic protein BCL-2 can compensate for the inhibition of MCL-1, thereby allowing cancer cells to evade apoptosis. nih.govnih.gov Conversely, the downregulation of the pro-apoptotic protein BIM can also contribute to resistance. nih.gov The interplay between these proteins is critical, as BIM can bind to and neutralize anti-apoptotic proteins like MCL-1 and BCL-2. nih.gov Therefore, shifts in the balance of these proteins can determine a cancer cell's sensitivity or resistance to MCL-1 inhibition.
| Protein | Family | Function | Role in Resistance to MCL-1 Inhibition |
| MCL-1 | BCL-2 | Anti-apoptotic | Target of this compound. Overexpression is linked to cancer cell survival. |
| BCL-2 | BCL-2 | Anti-apoptotic | Upregulation can compensate for MCL-1 inhibition, leading to resistance. nih.govnih.gov |
| BIM | BCL-2 (BH3-only) | Pro-apoptotic | Downregulation can contribute to resistance by reducing the pro-apoptotic signal. nih.gov |
Considerations for Target Selectivity and Off-Target Effects in Preclinical Models
While the selective inhibition of MCL-1 in cancer cells is the therapeutic goal, ensuring that the inhibitor does not adversely affect normal, healthy cells is a critical aspect of drug development. Off-target effects can lead to significant toxicities, limiting the therapeutic window of a drug.
A significant concern with MCL-1 inhibitors has been the potential for cardiac toxicity. In fact, the Phase I clinical trial for this compound was placed on a clinical hold by the FDA due to a safety signal for cardiac toxicity. firstwordpharma.com This highlights the importance of MCL-1 in the normal function of certain cell types, such as cardiac myocytes. Preclinical and clinical research has shown that inhibition of MCL-1 can lead to increases in cardiac troponin levels, a biomarker for heart muscle damage. nih.gov This suggests that the on-target inhibition of MCL-1 in cardiac cells may be the cause of this toxicity, indicating a potential class-wide effect for MCL-1 inhibitors. nih.gov
Development of Predictive Biomarkers for MCL-1 Inhibitor Sensitivity
To maximize the benefit of MCL-1 inhibitors while minimizing toxicity, it is crucial to identify patients whose tumors are most likely to respond to this targeted therapy. This is achieved through the development of predictive biomarkers. A promising approach is the identification of gene signatures that can distinguish between sensitive and resistant tumors. nih.gov For example, a four-gene signature has been identified that can predict sensitivity to MCL-1 inhibitors in triple-negative breast cancer cell lines. nih.gov Another functional approach, known as BH3 profiling, assesses the dependence of a cell's survival on specific anti-apoptotic proteins and has shown a strong correlation with sensitivity to MCL-1 inhibitors in preclinical models of T-cell lymphoma. harvard.edu Such biomarkers could be used to stratify patients and guide the selection of combination therapies to enhance the effectiveness of MCL-1 inhibitors. nih.gov
| Biomarker Strategy | Description | Potential Application |
| Gene Signatures | Analysis of the expression levels of a specific set of genes to predict drug sensitivity. | A four-gene signature has been shown to distinguish between MCL-1 inhibitor-sensitive and resistant breast cancer cells. nih.gov |
| BH3 Profiling | A functional assay that measures the mitochondrial apoptotic pathway's dependence on specific BCL-2 family proteins. | Has been shown to accurately predict sensitivity to MCL-1 inhibitors in preclinical lymphoma models. harvard.edu |
Innovative Strategies for Overcoming Challenges in MCL-1 Targeting
To address the challenges of resistance and toxicity, researchers are exploring several innovative strategies. One of the most promising approaches is the use of combination therapies. frontiersin.org Since resistance can be driven by the upregulation of other anti-apoptotic proteins like BCL-2, combining an MCL-1 inhibitor like this compound with a BCL-2 inhibitor has shown synergistic effects in preclinical models. nih.gov Another strategy involves modulating the expression of pro-apoptotic proteins. For instance, some drugs can increase the expression of BIM, which can then enhance the sensitivity of cancer cells to MCL-1 inhibitors. nih.gov These combination strategies aim to target multiple nodes in the apoptosis pathway, making it more difficult for cancer cells to develop resistance.
Translational Research Perspectives and Continued Preclinical Investigation
The development of this compound was a significant step in the pursuit of orally bioavailable inhibitors of Myeloid Cell Leukemia 1 (MCL-1), a crucial anti-apoptotic protein overexpressed in various cancers. cancer.govresearchgate.net The translational journey of this compound from laboratory concept to clinical evaluation was underpinned by extensive preclinical investigations designed to characterize its mechanism, potency, and potential as a therapeutic agent for hematologic malignancies.
This compound was engineered from the structure of its predecessor, AMG-176, through a structure-guided design approach to enhance its affinity and antitumor properties. nih.gov This resulted in a compound with picomolar affinity for MCL-1 (Ki = 15 pM), which potently and selectively disrupts the critical protein-protein interaction between MCL-1 and pro-apoptotic proteins like BIM. researchgate.netnih.gov In preclinical cellular models, this disruption was shown to effectively trigger the intrinsic apoptotic pathway. For instance, in the OPM2 multiple myeloma cell line, which is dependent on MCL-1 for survival, treatment with this compound led to a rapid increase in Caspase-3/7 activity within just one hour, confirming the induction of apoptosis. researchgate.netaacrjournals.org
Further preclinical profiling across a large panel of tumor cell lines (approximately 300) revealed that cell lines derived from hematologic cancers, such as Acute Myeloid Leukemia (AML), multiple myeloma, and Diffuse Large B-Cell Lymphoma (DLBCL), exhibited the highest sensitivity to this compound. researchgate.netaacrjournals.org Time-course washout experiments in these cell lines demonstrated that this compound induces a committed step toward apoptosis, suggesting that continuous exposure might not be necessary to achieve a therapeutic effect. This finding provided a strong rationale for exploring discontinuous dosing schedules in subsequent in vivo and clinical studies. researchgate.netaacrjournals.org
The antitumor activity of this compound was further validated in multiple animal xenograft models, where its oral administration led to significant tumor regressions. These studies were crucial in translating the potent in vitro findings into a tangible therapeutic strategy.
A key perspective in translational research is the identification of effective combination therapies. Overexpression of MCL-1 is a known mechanism of resistance to other cancer therapies, including the B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax (B612062). nih.gov Preclinical investigations therefore explored the synergy between this compound and venetoclax. These studies provided compelling evidence that the dual inhibition of MCL-1 and BCL-2 could overcome resistance and produce a more profound antitumor response.
Preclinical In Vivo Combination Therapy Efficacy of this compound
| Cancer Model | Combination Therapy | Key Findings | Reference |
|---|
These robust preclinical findings, particularly the compound's oral bioavailability and potent, synergistic antitumor activity, directly supported the advancement of this compound into a first-in-human Phase 1 clinical trial for patients with relapsed or refractory multiple myeloma, non-Hodgkin's lymphoma, and AML. nih.govclinicaltrials.govbioworld.com However, the clinical development of this compound was ultimately halted due to a safety signal of cardiac toxicity. ashpublications.orgfirstwordpharma.comfiercebiotech.com This outcome highlights a significant challenge in the translation of MCL-1 inhibitors, where potent on-target inhibition may be associated with mechanism-based toxicities in normal tissues. ashpublications.org
Future preclinical investigations in the field of MCL-1 inhibition will likely focus on developing next-generation inhibitors with an improved therapeutic window. This continued research may involve identifying novel chemical scaffolds, exploring different binding modes to the MCL-1 protein, or developing strategies to selectively deliver the inhibitor to tumor cells. Furthermore, a deeper preclinical understanding of the molecular determinants of sensitivity and resistance to MCL-1 inhibition could enable the development of predictive biomarkers, allowing for better patient selection in future clinical trials and maximizing the potential of this therapeutic approach.
Q & A
Q. What is the molecular mechanism by which AMG-397 inhibits MCL-1, and how does this disruption promote apoptosis in cancer cells?
this compound selectively binds to the BH3-binding groove of MCL-1 with a dissociation constant (Ki) of 15 pM, competitively displacing pro-apoptotic proteins like BIM . This disrupts MCL-1's anti-apoptotic function, leading to rapid activation of BAK, caspase-3/7 cleavage, and PARP cleavage, as demonstrated in OPM2 multiple myeloma cells within 1 hour of treatment . Researchers should validate target engagement using co-immunoprecipitation assays and caspase activity assays to confirm mechanistic fidelity in new models.
Q. What preclinical models have been used to evaluate this compound's efficacy, and what are their respective strengths/limitations?
Key models include:
- OPM2 xenografts (MCL-1-dependent myeloma): 50 mg/kg twice weekly achieved 9/10 tumor-free mice, ideal for studying dose-dependent apoptosis .
- MOLM-13 AML orthotopic models : 30 mg/kg twice weekly inhibited 99% tumor growth, useful for evaluating monotherapy potency .
- DLBCL cell lines : Profiling across 300 lines identified hematologic malignancies as most sensitive . Limitations include limited representation of tumor microenvironment interactions and species-specific pharmacokinetics.
Q. How does the pharmacokinetic profile of this compound influence dosing schedule optimization in preclinical studies?
this compound's oral bioavailability and discontinuous efficacy (e.g., twice-weekly dosing) stem from its rapid induction of a "committed step" toward apoptosis, as shown in washout experiments . Researchers should use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing intervals with biomarker peaks (e.g., cleaved caspase-3). For example, 10–30 mg/kg in mice achieved sustained BAK activation for 48–72 hours, supporting intermittent dosing .
Advanced Research Questions
Q. How can researchers reconcile contradictory data between this compound's potent in vitro activity and variable in vivo efficacy across hematologic malignancies?
Discrepancies may arise from tumor microenvironment factors (e.g., stromal cell interactions) or differential MCL-1 dependency. For example, in AML models, this compound combined with venetoclax (BCL-2 inhibitor) achieved 45% regression, suggesting co-targeting compensates for microenvironment-driven resistance . Researchers should employ transcriptomic profiling (e.g., BH3 profiling) to stratify tumors by MCL-1 dependency and use orthotopic models to mimic human disease complexity.
Q. What methodological approaches are recommended for assessing on-target vs. off-target cardiac toxicity in MCL-1 inhibitor development?
- In vitro : Cardiomyocyte-derived iPSC models to evaluate mitochondrial membrane depolarization and ATP depletion .
- In vivo : Cardiac MRI and troponin monitoring in preclinical trials, as MCL-1 knockout models exhibit fatal cardiomyopathy .
- Biomarkers : Measure circulating BIM levels to confirm on-target MCL-1 inhibition versus off-target kinase effects .
Q. What strategies exist to overcome this compound's clinical hold due to cardiac toxicity while maintaining therapeutic efficacy?
- Combination therapies : Sub-therapeutic this compound doses (10 mg/kg) with venetoclax reduced toxicity while maintaining efficacy in AML models .
- Biomarker-driven dosing : Use BH3 profiling to identify patients with extreme MCL-1 dependency, enabling lower doses .
- Prodrug approaches : Modify this compound's structure to limit cardiac exposure while retaining tumor bioavailability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results between this compound's monotherapy efficacy in xenografts versus limited activity in early clinical trials?
Clinical attrition may reflect species-specific differences in MCL-1 binding affinity or compensatory BCL-2/BCL-xL upregulation. For example, in OPM2 models, this compound alone induced regression, but clinical trials required combination approaches . Researchers should validate findings in patient-derived xenografts (PDXs) and use RNA-seq to identify resistance pathways.
Methodological Recommendations
- Experimental Design : Include staggered dosing arms (e.g., weekly vs. biweekly) in preclinical trials to assess schedule-dependent efficacy .
- Statistical Analysis : Use nonlinear regression models (e.g., Emax) to correlate MCL-1 occupancy with caspase activation .
- Data Reporting : Adhere to standards for reproducibility (e.g., detailed PK parameters, exact P-values) per guidelines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
